Cas no 188772-70-5 ((aR)-a-ethyl-2-Furanmethanamine)

(aR)-a-ethyl-2-Furanmethanamine 化学的及び物理的性質
名前と識別子
-
- (aR)-a-ethyl-2-Furanmethanamine
- (R)-1-(2-Furyl)propane-1-amine
- A929950
- (1R)-1-(furan-2-yl)propan-1-amine
- (R)-1-(Furan-2-yl)propan-1-amine
- DTXSID501303789
- 2-Furanmethanamine, alpha-ethyl-, (alphaR)-
- SCHEMBL12261798
- AKOS013061798
- 188772-70-5
- (alphaR)-alpha-Ethyl-2-furanmethanamine
-
- インチ: 1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m1/s1
- InChIKey: DCBLXBXPRKTLCL-ZCFIWIBFSA-N
- SMILES: O1C=CC=C1[C@@H](CC)N
計算された属性
- 精确分子量: 125.084063974g/mol
- 同位素质量: 125.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 39.2Ų
(aR)-a-ethyl-2-Furanmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1273829-1g |
(R)-1-(Furan-2-yl)propan-1-amine |
188772-70-5 | 98% | 1g |
$443.0 | 2024-04-22 |
(aR)-a-ethyl-2-Furanmethanamine 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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5. Book reviews
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
(aR)-a-ethyl-2-Furanmethanamineに関する追加情報
Comprehensive Overview of (aR)-a-Ethyl-2-Furanmethanamine (CAS No. 188772-70-5)
(aR)-a-Ethyl-2-Furanmethanamine, with the CAS number 188772-70-5, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a furan ring and an ethyl substituent, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of (aR)-a-Ethyl-2-Furanmethanamine is defined by its chiral center, which imparts specific stereochemical properties. The presence of the furan ring, a five-membered heterocyclic aromatic compound, contributes to its stability and reactivity. The ethyl substituent further enhances its solubility and bioavailability, making it an attractive molecule for pharmacological studies.
Recent advancements in the synthesis and characterization of (aR)-a-Ethyl-2-Furanmethanamine have been reported in several high-impact scientific journals. For instance, a study published in the Journal of Medicinal Chemistry detailed an efficient synthetic route for the production of this compound using green chemistry principles. This method not only reduces environmental impact but also improves yield and purity, making it a viable option for large-scale production.
In terms of biological activity, (aR)-a-Ethyl-2-Furanmethanamine has shown promising results in various preclinical studies. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The mechanism of action involves the inhibition of pro-inflammatory cytokines and the modulation of immune cell function.
Furthermore, preliminary studies have indicated that (aR)-a-Ethyl-2-Furanmethanamine may have neuroprotective effects. A study published in the journal Neuropharmacology found that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that (aR)-a-Ethyl-2-Furanmethanamine could be a potential therapeutic agent for these debilitating conditions.
The pharmacokinetic properties of (aR)-a-Ethyl-2-Furanmethanamine have also been extensively studied. Research conducted at the National Institutes of Health (NIH) revealed that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and has a long half-life, which could translate to once-daily dosing regimens in clinical settings.
In addition to its therapeutic potential, (aR)-a-Ethyl-2-Furanmethanamine has been explored for its use as a research tool in chemical biology. Its unique structural features make it an ideal ligand for probing protein-protein interactions and signaling pathways. A study published in the journal Biochemistry demonstrated that this compound can selectively bind to specific receptors, providing insights into molecular mechanisms underlying various biological processes.
The safety profile of (aR)-a-Ethyl-2-Furanmethanamine has been evaluated in several preclinical toxicity studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organ systems. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, (aR)-a-Ethyl-2-Furanmethanamine (CAS No. 188772-70-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacological properties, and potential therapeutic benefits make it an exciting area of ongoing investigation. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the scientific community.
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